molecular formula C18H23N3 B8628891 (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester

(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B8628891
M. Wt: 281.4 g/mol
InChI Key: VSYZSVPGABQAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of phenyl piperazine with benzyl chloride under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

(1-benzyl-4-phenylpiperazin-2-yl)methanamine

InChI

InChI=1S/C18H23N3/c19-13-18-15-21(17-9-5-2-6-10-17)12-11-20(18)14-16-7-3-1-4-8-16/h1-10,18H,11-15,19H2

InChI Key

VSYZSVPGABQAMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C2=CC=CC=C2)CN)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide (28.5 g, 96 mmol) dissolved in tetrahydrofuran (220 mL) add lithium aluminum hydride (9.0 g,0.24 mol) portionwise. Stir and heat the reaction to reflux. Monitor the progress of the reaction by thin-layer chromatography. Upon completion, slowly add water (9 mL), 2N NaOH (9 ml), and H2O (27 mL). Suction filter the slurry through celite and wash the pad with ethyl acetate (500 mL). Remove the solvent in vacuo to give a brown oil. Flash chromatograph the oil on silica (400 g) with 19/1 CH2Cl2 /MeOH to give the title compound.
Name
4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
27 mL
Type
reactant
Reaction Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)C1CN(c2ccccc2)CCN1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.